molecular formula C7H7NO3 B1209381 Maleimycin CAS No. 62356-52-9

Maleimycin

Número de catálogo: B1209381
Número CAS: 62356-52-9
Peso molecular: 153.14 g/mol
Clave InChI: CTNINESNDXCWPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Maleimycin, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Maleimycin, and how can researchers ensure reproducibility?

Methodological Answer:

  • Follow detailed synthetic protocols with explicit reagent purity, molar ratios, and reaction conditions (e.g., temperature, solvent systems). Include yield calculations and purification steps (e.g., column chromatography, crystallization).
  • Validate reproducibility by repeating syntheses across independent labs and comparing spectroscopic data (e.g., NMR, HRMS) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Use a combination of 1H/13C NMR to confirm stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%).
  • Cross-reference spectral data with published literature to identify discrepancies in functional groups or stereoisomers .

Q. How can researchers investigate this compound’s mechanism of action in biological systems?

Methodological Answer:

  • Employ target identification assays (e.g., pull-down assays, CRISPR screens) and kinetic studies to assess enzyme inhibition.
  • Use in vitro cell models with appropriate controls (e.g., siRNA knockdowns, isoform-specific inhibitors) to isolate pathways affected by this compound .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Perform meta-analysis of existing datasets to identify variables affecting outcomes (e.g., cell line heterogeneity, assay conditions).
  • Conduct orthogonal validation experiments (e.g., SPR for binding affinity vs. cellular IC50) to resolve discrepancies. Prioritize studies with rigorous controls and statistical power .

Q. What strategies optimize this compound’s stability and bioavailability in preclinical models?

Methodological Answer:

  • Use physicochemical profiling (e.g., logP, solubility assays) and prodrug derivatization to enhance stability.
  • Apply pharmacokinetic modeling to predict absorption/distribution and validate with in vivo PK/PD studies in rodent models .

Q. How can researchers design experiments to differentiate this compound’s primary pharmacological effects from off-target interactions?

Methodological Answer:

  • Implement chemo-proteomic profiling (e.g., activity-based protein profiling) and cryo-EM to map binding sites.
  • Use isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm on-target activity .

Q. What statistical methods are appropriate for interpreting dose-response data in this compound toxicity studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and control for batch effects .

Q. How should researchers navigate conflicting structural data for this compound derivatives in crystallography vs. computational models?

Methodological Answer:

  • Validate computational predictions (e.g., molecular docking) with X-ray crystallography or NMR-based structure determination .
  • Analyze electron density maps and refine models using software like PHENIX or CCP4 to resolve ambiguities .

Q. What experimental frameworks ensure ethical and rigorous testing of this compound in animal models?

Methodological Answer:

  • Follow ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis.
  • Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., established therapeutics) to contextualize efficacy/toxicity .

Q. How can cross-disciplinary approaches (e.g., chemical biology + omics) enhance this compound’s therapeutic profiling?

Methodological Answer:

  • Integrate transcriptomic/metabolomic profiling to map pathway perturbations and chemical genetic screens to identify synthetic lethal partners.
  • Use machine learning to correlate structural features with bioactivity across datasets .

Q. Guidelines for Data Reporting

  • Reproducibility : Provide raw spectral/data files in supplementary materials, including instrument parameters and software versions .
  • Contradiction Analysis : Clearly document outlier data and propose mechanistic hypotheses for follow-up studies .
  • Ethical Compliance : Declare IACUC or IRB approvals for in vivo/human-derived data in methods sections .

Propiedades

Número CAS

62356-52-9

Fórmula molecular

C7H7NO3

Peso molecular

153.14 g/mol

Nombre IUPAC

4-hydroxy-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione

InChI

InChI=1S/C7H7NO3/c9-4-2-1-3-5(4)7(11)8-6(3)10/h4,9H,1-2H2,(H,8,10,11)

Clave InChI

CTNINESNDXCWPR-UHFFFAOYSA-N

SMILES

C1CC2=C(C1O)C(=O)NC2=O

SMILES canónico

C1CC2=C(C1O)C(=O)NC2=O

Sinónimos

maleimycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.